molecular formula C3H7N3O4 B1664490 L-Alanosine CAS No. 5854-93-3

L-Alanosine

Katalognummer: B1664490
CAS-Nummer: 5854-93-3
Molekulargewicht: 149.11 g/mol
InChI-Schlüssel: ZGNLFUXWZJGETL-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Streptomyces alanosinicus. Es besitzt antimetabolische und potenzielle antineoplastische Aktivitäten, was es zu einem interessanten Forschungsobjekt in der Krebsforschung macht .

Herstellungsmethoden

L-Alanosin wird typischerweise durch mikrobielle Fermentation mit Streptomyces alanosinicus synthetisiert. Der Fermentationsprozess beinhaltet die Kultivierung des Bakteriums in einem geeigneten Medium, gefolgt von der Extraktion und Reinigung der Verbindung. Industrielle Produktionsmethoden können die Optimierung der Fermentationsbedingungen umfassen, um die Ausbeute und Reinheit zu erhöhen .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Clinical Trials : A significant focus has been on evaluating L-alanosine's efficacy in treating MTAP-deficient solid tumors. A phase II multicenter study assessed its impact on patients with various cancers, including mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, and pancreatic cancer. The study involved administering this compound at a dose of 80 mg/m² via continuous intravenous infusion over five days every 21 days.

  • Results : Out of 65 enrolled patients, no objective responses were observed; however, 24% exhibited stable disease lasting several months. Notably, some patients experienced grade 3/4 toxicities such as mucositis (11%) and fatigue (6%) .

Formulation and Delivery

Stable Liquid Formulations : Research has led to the development of stable liquid formulations of this compound to enhance its bioavailability and therapeutic efficacy. These formulations are designed to maintain the stability of this compound in an aqueous environment, which is crucial for intravenous administration .

Case Study: MTAP-Deficient Tumors

In a detailed analysis involving patients with MTAP-deficient tumors, researchers utilized mass spectrometry and multivariate statistical analysis to assess biomarkers related to treatment response. The findings indicated that while this compound did not yield significant tumor shrinkage, it provided insights into disease stabilization and potential biomarkers for future studies .

Data Table: Summary of Clinical Trials Involving this compound

Study Cancer Type Patient Count Dose Response Rate Toxicity Profile
Phase II Multicenter StudyVarious (MTAP-deficient)6580 mg/m² IV daily for 5 days every 21 daysNo objective responses; 24% stable diseaseMucositis (11%), Fatigue (6%), Nausea (3%)

Wirkmechanismus

Target of Action

L-Alanosine primarily targets adenylosuccinate synthetase , an enzyme crucial for purine biosynthesis. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor in the synthesis of adenosine monophosphate (AMP) .

Mode of Action

this compound inhibits adenylosuccinate synthetase, leading to a disruption in the de novo synthesis of purines. This inhibition is particularly effective in cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme that normally helps salvage purines. The lack of MTAP exacerbates the effects of this compound, making it more potent in such cells .

Biochemical Pathways

The inhibition of adenylosuccinate synthetase by this compound affects the purine biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, this compound reduces the availability of purines, leading to impaired DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells .

Result of Action

At the molecular level, the inhibition of adenylosuccinate synthetase by this compound leads to a decrease in AMP and other purine nucleotides. This results in impaired DNA and RNA synthesis, causing cell cycle arrest and apoptosis in rapidly dividing cells. At the cellular level, this translates to reduced proliferation of cancer cells and potential tumor regression .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors. For instance, the presence of MTAP in cells can reduce the compound’s effectiveness, as MTAP helps salvage purines and mitigate the effects of adenylosuccinate synthetase inhibition. Additionally, the compound’s stability may be affected by pH, temperature, and the presence of other biochemical agents in the environment .

This compound’s unique mechanism of action and its potential to target MTAP-deficient cells make it a promising candidate for cancer therapy, particularly for tumors that exhibit this specific enzyme deficiency.

: DrugBank

Vorbereitungsmethoden

L-alanosine is typically synthesized through microbial fermentation using Streptomyces alanosinicus. The fermentation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound. Industrial production methods may involve optimizing the fermentation conditions to increase yield and purity .

Analyse Chemischer Reaktionen

L-Alanosin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: L-Alanosin kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Nitrosogruppe in L-Alanosin modifizieren.

    Substitution: Substitutionsreaktionen können an der Aminogruppe oder der Carboxylgruppe stattfinden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Aminosäuren und andere Derivate .

Wissenschaftliche Forschungsanwendungen

L-Alanosin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

L-Alanosin übt seine Wirkung aus, indem es die Adenylosuccinatsynthetase hemmt, ein Enzym, das an der Umwandlung von Inosinmonophosphat zu Adenylosuccinat beteiligt ist, einem Zwischenprodukt im Purinstoffwechsel. Diese Hemmung stört die De-novo-Purinbiosynthese, die für die DNA- und RNA-Synthese in sich schnell teilenden Zellen unerlässlich ist. Die Störung wird durch den Mangel an Methylthioadenosinphosphorylase verstärkt, wodurch L-Alanosin besonders wirksam gegen MTAP-defiziente Tumoren ist .

Vergleich Mit ähnlichen Verbindungen

L-Alanosin ähnelt anderen Antimetaboliten wie Methotrexat und 5-Fluorouracil, die ebenfalls die Nukleotid-Synthese stören. L-Alanosin ist einzigartig in seiner spezifischen Hemmung der Adenylosuccinatsynthetase und seiner Wirksamkeit gegen MTAP-defiziente Tumoren. Weitere ähnliche Verbindungen sind:

Die Spezifität von L-Alanosin für MTAP-defiziente Tumoren und sein einzigartiger Wirkmechanismus machen es zu einer wertvollen Verbindung in der Krebsforschung und -therapie.

Biologische Aktivität

L-Alanosine, a compound derived from the biosynthetic pathway of certain Streptomyces species, has garnered attention for its potential biological activities, particularly as an inhibitor of de novo purine synthesis. This article explores the compound's biological activity, focusing on its mechanisms, clinical efficacy, and relevant research findings.

This compound functions primarily as an inhibitor of methylthioadenosine phosphorylase (MTAP), which is pivotal in the purine salvage pathway. Tumors deficient in MTAP rely heavily on de novo purine synthesis, making them susceptible to this compound's effects. The compound is structurally characterized as L-2-amino-3-(N-hydroxy-N-nitrosamino) propionic acid and acts by blocking the synthesis of adenine nucleotides, thereby impairing tumor growth.

Biosynthetic Pathway

Research has identified a biosynthetic gene cluster in Streptomyces alanosinicus responsible for this compound production. Key enzymes involved include:

  • AlaB : A functional homolog of L-Dap synthase.
  • AlaI and AlaJ : Enzymes that generate nitrite from L-aspartic acid, crucial for the formation of the N-nitroso group in this compound .

2.1 Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound:

  • A Phase II clinical trial involving patients with MTAP-deficient solid tumors (including mesothelioma and non-small cell lung cancer) showed that while there were no objective responses, some patients experienced prolonged stable disease .
  • In vitro studies demonstrated that this compound significantly reduces stem cell frequency and sphere-forming capacity in MTAP-deficient glioblastoma cells .

2.2 Toxicity Profile

The toxicity associated with this compound treatment was also assessed during clinical trials:

  • Notable side effects included mucositis (11%), fatigue (6%), nausea (3%), and renal failure (1.5%) .
  • Importantly, normal cells expressing MTAP were protected from this compound toxicity, suggesting a selective action against MTAP-deficient tumor cells .

3.1 Clinical Trials Overview

A summary of key clinical trials involving this compound is presented in the table below:

Study Population Dosage Results Toxicity
Phase II Trial65 patients with MTAP-deficient tumors80 mg/m² IV daily for 5 days every 21 daysNo objective responses; 24% stable diseaseMucositis (11%), Fatigue (6%)
In vitro StudyMTAP-deficient glioblastoma cellsVaries (0.25 µM noted)Decreased stem cell frequency and sphere formationNot applicable

3.2 Mechanistic Insights

Recent findings indicate that this compound not only inhibits purine synthesis but also affects mitochondrial function in glioblastoma cells:

  • Treatment with this compound altered gene expression related to oxidative phosphorylation and reduced mitochondrial respiration capacity .

4. Conclusion

This compound presents a promising avenue for targeted cancer therapy, particularly in tumors with MTAP deficiency. While initial clinical trials have shown limited efficacy in terms of objective responses, the compound's ability to selectively target tumor cells while sparing normal cells highlights its potential therapeutic utility. Ongoing research into its biosynthetic pathway and mechanisms of action will be crucial for optimizing its application in oncology.

Eigenschaften

Key on ui mechanism of action

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency.

CAS-Nummer

5854-93-3

Molekularformel

C3H7N3O4

Molekulargewicht

149.11 g/mol

IUPAC-Name

[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1

InChI-Schlüssel

ZGNLFUXWZJGETL-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Isomerische SMILES

C([C@@H](C(=O)O)N)[N+](=NO)[O-]

Kanonische SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SDX102;  SDX-102;  SDX 102;  alanosine;  L-alanosine.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanosine
Reactant of Route 2
L-Alanosine
Reactant of Route 3
L-Alanosine
Reactant of Route 4
L-Alanosine
Reactant of Route 5
L-Alanosine
Reactant of Route 6
L-Alanosine
Customer
Q & A

Q1: What is the primary mechanism of action of L-Alanosine?

A1: this compound is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]

Q2: How does this compound’s inhibition of adenylosuccinate synthetase affect tumor cells?

A2: this compound inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]

Q3: Is the depletion of adenine nucleotides the sole mechanism of this compound's anticancer activity?

A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in this compound's toxicity, particularly its effect on DNA synthesis. [, ]

Q4: Does this compound affect other cellular processes besides purine synthesis?

A4: Yes, this compound has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, this compound administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []

Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in this compound's mechanism of action?

A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to this compound because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of this compound as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]

Q7: Is there spectroscopic data available for this compound?

A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that this compound contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.

Q8: Does the time of day affect this compound's toxicity?

A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for this compound. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []

Q9: What types of cancer cells have shown sensitivity to this compound in vitro?

A11: this compound has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []

Q10: Has this compound shown efficacy in in vivo models?

A12: Yes, this compound demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of this compound when combined with radiation therapy in a murine fibrosarcoma model. []

Q11: What are the main toxicities associated with this compound?

A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] this compound can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []

Q12: What are some of the historical milestones in this compound research?

A16: Key milestones include:* Discovery and early characterization: this compound was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established this compound's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of this compound's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.